molecular formula C12H10BrN3O2 B1421287 Methyl 2-amino-4-(4-bromophenyl)pyrimidine-5-carboxylate CAS No. 1133115-66-8

Methyl 2-amino-4-(4-bromophenyl)pyrimidine-5-carboxylate

Cat. No. B1421287
M. Wt: 308.13 g/mol
InChI Key: SFTNEVYYTVMHCB-UHFFFAOYSA-N
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Description

“Methyl 2-amino-4-(4-bromophenyl)pyrimidine-5-carboxylate” is a chemical compound with the CAS Number: 1133115-66-8. It has a molecular weight of 308.13 .


Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-4-(4-bromophenyl)pyrimidine-5-carboxylate” is represented by the linear formula C12H10BrN3O2 . The InChI Code for the compound is 1S/C12H10BrN3O2/c1-18-11(17)9-6-15-12(14)16-10(9)7-2-4-8(13)5-3-7/h2-6H,1H3,(H2,14,15,16) .


Physical And Chemical Properties Analysis

“Methyl 2-amino-4-(4-bromophenyl)pyrimidine-5-carboxylate” has a molecular weight of 308.13 .

Scientific Research Applications

  • Bicyclic 6 + 6 systems : The chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines has been studied. These are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction . While not directly related to your compound, this research could potentially provide some insights into the types of reactions and applications that might be possible.

  • Synthesis and Pharmacological Evaluation : There has been research into the synthesis and pharmacological evaluation of novel triazole-pyrimidine derivatives . This research involved studying the expression of genes and proteins involved in inflammatory pathways and ER stress pathway, and molecular docking to confirm the favorable interaction of derivatives with inflammatory and ER stress regulators proteins (ATF4 and NF-kB) .

  • Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids : This research involved the design, synthesis, and characterization of a series of novel triazole-pyrimidine-based compounds. The molecular results revealed that these compounds have promising neuroprotective and anti-inflammatory properties . While not directly related to your compound, this research could potentially provide some insights into the types of reactions and applications that might be possible.

  • Preparation of Alkyl 4-(4-Fluorophenyl)-6-Isopropyl-2-[Methyl … : This patent discloses a novel process to prepare a compound of a similar structure . The process involves several steps, including the reaction of a compound with N-methyl methanesulfonamide and a base, followed by conversion to a compound of formula (II), using calcium hypochlorite/ TEMPO as an oxidant .

  • Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids : This research involved the design, synthesis, and characterization of a series of novel triazole-pyrimidine-based compounds . The molecular results revealed that these compounds have promising neuroprotective and anti-inflammatory properties . While not directly related to your compound, this research could potentially provide some insights into the types of reactions and applications that might be possible.

  • Preparation of Alkyl 4-(4-Fluorophenyl)-6-Isopropyl-2-[Methyl … : This patent discloses a novel process to prepare a compound of a similar structure . The process involves several steps, including the reaction of a compound with N-methyl methanesulfonamide and a base, followed by conversion to a compound of formula (II), using calcium hypochlorite/ TEMPO as an oxidant .

properties

IUPAC Name

methyl 2-amino-4-(4-bromophenyl)pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3O2/c1-18-11(17)9-6-15-12(14)16-10(9)7-2-4-8(13)5-3-7/h2-6H,1H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTNEVYYTVMHCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1C2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674837
Record name Methyl 2-amino-4-(4-bromophenyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-(4-bromophenyl)pyrimidine-5-carboxylate

CAS RN

1133115-66-8
Record name Methyl 2-amino-4-(4-bromophenyl)-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1133115-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-amino-4-(4-bromophenyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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